Cilengitide trifluoroacetate, also known as Cilengitide, is a small molecule being investigated for its potential to inhibit tumor growth and angiogenesis (the formation of new blood vessels) []. Here's a breakdown of its applications in scientific research:
Cilengitide trifluoroacetate is a synthetic cyclic peptide known for its role as an integrin antagonist. Specifically, it is a cyclo-(Arg-Gly-Asp-D-Phe-Val) peptide, which targets the integrin αVβ3 receptor. This compound is notable for its ability to inhibit cellular adhesion and promote apoptosis in various cancer cell lines, particularly in glioblastoma models such as U87MG. The chemical formula for Cilengitide trifluoroacetate is C29H41F3N8O9, and it has a molecular weight of 703.66 g/mol .
Cilengitide trifluoroacetate exhibits significant biological activity through its mechanism of action as an integrin inhibitor. It has been shown to:
In addition to glioblastoma, research indicates potential applications in other malignancies due to its effects on tumor microenvironments.
The synthesis of Cilengitide trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the cyclic structure. Key steps include:
Cilengitide trifluoroacetate has several applications in biomedical research and potential therapeutic settings:
Studies on Cilengitide trifluoroacetate have focused on its interactions with integrins and their downstream signaling pathways. Key findings include:
Cilengitide trifluoroacetate shares structural and functional similarities with several other compounds that act as integrin inhibitors or have related mechanisms of action. Here are some notable examples:
Compound Name | Structure Type | Target Integrins | Unique Features |
---|---|---|---|
Cilengitide | Cyclic Peptide | αVβ3, αVβ5 | Specificity for glioblastoma; apoptosis induction |
EMD 121974 | Cyclic Peptide | αVβ3 | Similar structure; used in similar contexts |
Arg-Gly-Asp Peptide | Linear Peptide | αVβ3 | Basic RGD sequence; less specificity |
GSK2256098 | Small Molecule | Various Integrins | Orally bioavailable; broader activity profile |
BMS-582949 | Small Molecule | αVβ3 | Designed for enhanced potency |
Cilengitide's uniqueness lies in its cyclic structure, which provides increased stability and specificity compared to linear peptides, allowing it to effectively target specific integrins involved in tumor progression.
Cilengitide trifluoroacetate represents a salt form of the cyclic pentapeptide cilengitide complexed with trifluoroacetic acid, resulting in the molecular formula C29H41F3N8O9 [1] [2]. The compound consists of two distinct molecular components: the parent cilengitide peptide (C27H40N8O7) and the trifluoroacetic acid counterion (C2HF3O2) [1]. The molecular composition includes 29 carbon atoms, 41 hydrogen atoms, 3 fluorine atoms, 8 nitrogen atoms, and 9 oxygen atoms, reflecting the addition of the trifluoroacetate moiety to the parent compound [4].
The structural framework comprises a cyclic pentapeptide backbone containing the amino acid sequence arginine-glycine-aspartate-D-phenylalanine-N-methyl-valine, with the trifluoroacetic acid serving as the counterion [1] [2]. The compound exhibits a total of 49 heavy atoms, with 8 hydrogen bond donors and 13 hydrogen bond acceptors, contributing to its complex three-dimensional structure [1]. The topological polar surface area measures 276 Ų, indicating significant polarity that influences its solubility characteristics [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C29H41F3N8O9 | PubChem, ChemicalBook [1] [6] |
Heavy Atom Count | 49 | PubChem computation [1] |
Hydrogen Bond Donors | 8 | PubChem computation [1] |
Hydrogen Bond Acceptors | 13 | PubChem computation [1] |
Rotatable Bonds | 9 | PubChem computation [1] |
Topological Polar Surface Area | 276 Ų | PubChem computation [1] |
The molecular weight of cilengitide trifluoroacetate is precisely determined to be 702.68 g/mol, representing a significant increase from the parent compound cilengitide, which has a molecular weight of 588.7 g/mol [1] [4] [7]. This mass difference of approximately 114 g/mol corresponds to the addition of the trifluoroacetic acid moiety (molecular weight 114.02 g/mol) [1] [27]. The exact mass and monoisotopic mass are both calculated to be 702.29485940 Da, providing high-precision molecular identification [1] [2].
The molecular weight determination has been consistently reported across multiple analytical sources, with variations typically within ±0.02 g/mol, reflecting the precision of modern mass spectrometric techniques [4] [6] [14]. The compound maintains a formal charge of zero, indicating complete salt formation between the positively charged amino groups of the peptide and the negatively charged trifluoroacetate anion [1].
Cilengitide trifluoroacetate exhibits well-defined stereochemistry with four defined stereocenters, all of which maintain specific spatial configurations essential for biological activity [1] [19] [28]. The cyclic pentapeptide adopts a constrained conformation characterized by the presence of D-phenylalanine and N-methyl-valine residues, which introduce critical conformational restrictions [17] [18] [29].
Nuclear magnetic resonance spectroscopic studies have revealed that the solution-state conformation of cilengitide closely resembles its receptor-bound state, with the peptide forming a slightly distorted pentagon structure [28] [29]. The incorporation of N-methylation at the valine residue significantly alters the conformational landscape compared to non-methylated analogs, resulting in modified amide bond orientations and side chain positioning [29]. The stereochemical configuration places the arginine and aspartate residues of the arginine-glycine-aspartate motif in opposing orientations, facilitating optimal receptor binding interactions [29] [30].
Structural analysis indicates that the peptide backbone exhibits two inverse γ turns with arginine and aspartate at the i+1 positions, compensating for the absence of hydrogen bonds typically observed in β-turns [29]. The D-phenylalanine residue contributes to the overall rigidity of the cyclic structure while maintaining the necessary flexibility for conformational adaptation during receptor binding [28] [29].
Cilengitide trifluoroacetate is derived from the parent compound cilengitide, which possesses the molecular formula C27H40N8O7 and is registered under CAS number 188968-51-6 [17] [18] [20]. The parent compound represents the free base form of the cyclic pentapeptide, while the trifluoroacetate derivative constitutes a salt form designed to enhance stability and solubility characteristics [8] [10] [41].
The structural relationship between the parent compound and its trifluoroacetate salt involves ionic interactions between the basic amino groups of cilengitide and the acidic trifluoroacetate counterion [1] [27]. This salt formation does not alter the fundamental cyclic peptide structure but significantly influences physical properties such as solubility, stability, and crystallization behavior [8] [10] [26].
Property | Cilengitide (Parent) | Cilengitide Trifluoroacetate | Difference |
---|---|---|---|
Molecular Formula | C27H40N8O7 | C29H41F3N8O9 | +C2HF3O2 |
Molecular Weight | 588.7 g/mol | 702.68 g/mol | +114.0 g/mol |
CAS Number | 188968-51-6 | 199807-35-7 | Different registry |
PubChem CID | 176873 | 129626550 | Different database ID |
The trifluoroacetate salt formation represents a common approach in pharmaceutical development to improve the handling characteristics of peptide compounds while maintaining the essential structural features required for biological activity [41].
Cilengitide trifluoroacetate exists as a crystalline solid at room temperature, exhibiting a white to beige powder appearance under standard atmospheric conditions [8] [38]. The compound demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere, which necessitates careful storage under controlled conditions [36] [42]. The crystalline nature of the material contributes to its stability and facilitates accurate weighing and handling procedures in laboratory settings [8] [10].
The physical form of cilengitide trifluoroacetate as a crystalline solid distinguishes it from some other peptide formulations that may exist as amorphous powders or oils [8]. The crystalline structure provides enhanced stability compared to amorphous forms and allows for more predictable dissolution characteristics [26]. The white to beige coloration indicates high purity, with color variations typically attributed to minor impurities or storage conditions [38].
The solubility characteristics of cilengitide trifluoroacetate vary significantly across different solvent systems, reflecting the amphiphilic nature of the compound [8] [10] [37]. In dimethyl sulfoxide, the compound exhibits excellent solubility at 100 mg/mL (142.31 mM), making this solvent suitable for preparation of concentrated stock solutions [37]. Aqueous solubility is moderate, with the compound dissolving at 25 mg/mL (35.57 mM) in water, representing a significant improvement over the parent compound [37].
The compound demonstrates limited solubility in phosphate-buffered saline at physiological pH (7.2), achieving approximately 0.5 mg/mL, which constrains its direct aqueous formulation applications [10]. In dimethyl formamide, cilengitide trifluoroacetate exhibits high solubility at 30 mg/mL, while remaining essentially insoluble in ethanol [10] [37]. The enhanced aqueous solubility compared to the parent compound is attributed to the ionic nature of the trifluoroacetate salt, which facilitates hydration and dissolution [41].
Solvent | Solubility | Concentration (mM) | Reference |
---|---|---|---|
Dimethyl sulfoxide | 100 mg/mL | 142.31 | Selleck Chemicals [37] |
Water | 25 mg/mL | 35.57 | Selleck Chemicals [37] |
Dimethyl formamide | 30 mg/mL | 42.7 | Cayman Chemical [10] |
Phosphate-buffered saline (pH 7.2) | 0.5 mg/mL | 0.71 | Cayman Chemical [10] |
Ethanol | Insoluble | - | Selleck Chemicals [37] |
Cilengitide trifluoroacetate demonstrates excellent long-term stability when stored under appropriate conditions, maintaining chemical integrity for at least four years at −20°C [8] [10]. The compound exhibits chemical stability under recommended storage temperatures and pressures, with minimal degradation observed under controlled conditions [36]. Thermal stability analysis indicates that the compound remains stable at room temperature for extended periods during handling, though long-term storage at elevated temperatures is not recommended [36].
The stability profile is enhanced by the crystalline solid state, which provides protection against environmental factors such as moisture and oxygen [8]. Decomposition temperature data indicates that thermal degradation occurs at elevated temperatures, producing carbon oxides, hydrogen fluoride, and nitrogen oxides as primary decomposition products [36]. The compound should be protected from dust generation and stored in tightly closed containers to maintain optimal stability [36].
Storage recommendations specify maintenance at −20°C in a dry, well-ventilated area away from incompatible substances, particularly strong oxidizing agents [36] [38]. The hygroscopic nature of the compound necessitates protection from atmospheric moisture to prevent degradation and maintain consistent analytical results [36].
High-performance liquid chromatography analysis consistently demonstrates purity levels of ≥95-98% for cilengitide trifluoroacetate, with nuclear magnetic resonance spectroscopy confirming structural consistency with expected molecular architecture [4] [14]. The compound exhibits characteristic spectroscopic signatures that enable definitive identification and purity assessment [4] [14].
Nuclear magnetic resonance spectroscopic analysis reveals complex multipicity patterns consistent with the cyclic pentapeptide structure, with specific chemical shifts corresponding to individual amino acid residues [11] [28]. The trifluoroacetate counterion contributes distinctive fluorine-19 nuclear magnetic resonance signals that serve as diagnostic markers for salt formation [39]. Mass spectrometry characterization provides exact mass determination and fragmentation patterns that confirm molecular identity and structural integrity [4] [12] [14].
Infrared spectroscopy profiles demonstrate characteristic absorption bands corresponding to amide carbonyl stretches, amino group vibrations, and trifluoroacetate-specific frequencies [36]. The spectroscopic data collectively provide comprehensive structural confirmation and serve as quality control parameters for analytical purposes [4] [14].
X-ray crystallographic studies of cilengitide and related cyclic arginine-glycine-aspartate peptides have provided fundamental insights into the three-dimensional molecular architecture and conformational preferences [28] [29] [34]. Crystal structure determination reveals that cilengitide adopts a well-defined cyclic conformation with specific spatial arrangements of amino acid side chains [29] [34]. The crystallographic data demonstrates that the peptide backbone forms a pentagon-like structure with constrained flexibility due to the cyclic nature of the molecule [29].
Comparative crystallographic analysis between cilengitide bound to integrin receptors and its free form indicates that the solution-state conformation closely resembles the receptor-bound state, supporting the concept of conformational preorganization [28] [29]. The crystal structures reveal that the arginine and aspartate residues of the arginine-glycine-aspartate motif are positioned in optimal orientations for receptor binding interactions [29] [30]. High-resolution crystallographic data provides precise bond lengths, angles, and torsional parameters that define the molecular geometry [34].
The crystallographic analysis confirms the presence of four defined stereocenters with absolute configurations that are critical for biological activity [28] [29]. Crystal packing arrangements demonstrate intermolecular interactions that influence the solid-state properties and stability characteristics of the compound [28].
Nuclear magnetic resonance spectroscopic investigations have been instrumental in characterizing the solution-state structure and conformational dynamics of cilengitide trifluoroacetate [28] [29] [11]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, provide detailed structural information about inter-residue connectivity and spatial relationships [28] [29].
The nuclear magnetic resonance data reveals that cilengitide exists in a predominant solution conformation that closely matches the crystallographically determined structure [28]. Chemical shift analysis indicates distinct environments for each amino acid residue, with the N-methyl-valine residue showing characteristic upfield shifts due to restricted rotation around the amide bond [29]. The D-phenylalanine residue exhibits aromatic chemical shifts consistent with its specific stereochemical configuration [29].
Conformational analysis through nuclear magnetic resonance spectroscopy demonstrates that the cyclic peptide undergoes limited conformational fluctuations in solution, maintaining a relatively rigid structure [28] [31]. Temperature-dependent nuclear magnetic resonance studies reveal the thermodynamic parameters associated with conformational transitions and provide insights into the molecular flexibility [31]. The spectroscopic data confirms the presence of inverse γ turns and specific hydrogen bonding patterns that stabilize the bioactive conformation [29].
Mass spectrometric analysis provides definitive molecular weight determination and structural confirmation for cilengitide trifluoroacetate [12] [14] [15]. Electrospray ionization mass spectrometry demonstrates the formation of characteristic ion species, including protonated molecular ions and sodium adducts, that confirm the molecular formula and salt composition [12] [14]. High-resolution mass spectrometry yields exact mass measurements with precision sufficient for elemental composition determination [1] [14].
Tandem mass spectrometry experiments provide detailed fragmentation patterns that validate the cyclic peptide structure and amino acid sequence [12] [15]. The fragmentation analysis reveals characteristic losses corresponding to individual amino acid residues and provides sequence confirmation through complementary ion series [12]. Mass spectrometric binding assays have been employed to evaluate the interaction between cilengitide derivatives and target integrin proteins [12].
Collision-induced dissociation studies demonstrate specific fragmentation pathways that are consistent with the cyclic nature of the peptide and provide insights into the relative stability of different peptide bonds [12]. The mass spectrometric data serves as a critical analytical tool for quality control and structural verification of cilengitide trifluoroacetate preparations [14].
Infrared spectroscopic analysis of cilengitide trifluoroacetate reveals characteristic absorption bands that provide structural fingerprinting and functional group identification [36] [40]. The infrared spectrum exhibits distinct amide carbonyl stretching frequencies in the 1600-1700 cm⁻¹ region, corresponding to the multiple amide bonds present in the cyclic pentapeptide structure [40]. Primary and secondary amine stretching vibrations appear in the 3200-3500 cm⁻¹ region, arising from the arginine side chain and peptide backbone amino groups [40].
The trifluoroacetate counterion contributes specific absorption bands, including strong carbonyl stretching around 1680 cm⁻¹ and characteristic carbon-fluorine stretching frequencies in the 1100-1300 cm⁻¹ region [36] [27]. These diagnostic bands serve as markers for successful salt formation and provide quantitative information about the stoichiometric ratio of peptide to trifluoroacetate [36].
Thermal decomposition studies monitored by infrared spectroscopy reveal the temperature-dependent degradation pathways and identify volatile products formed during thermal stress [40]. The spectroscopic analysis confirms the presence of hydrogen fluoride, carbon oxides, and nitrogen oxides as primary decomposition products at elevated temperatures [36] [40]. Comparative infrared analysis between the parent compound and its trifluoroacetate salt demonstrates the specific spectroscopic changes associated with salt formation [36].
The inaugural laboratory preparation of the cyclic pentapeptide that later became Cilengitide employed classical solution-phase fragment condensation. Fluorenylmethyloxycarbonyl-protected amino acids were coupled on Wang polystyrene resin, followed by head-to-tail macrolactamization using 1-benzotriazolyloxy-trisdimethylaminophosphonium hexafluorophosphate. Overall isolated yields seldom exceeded fifteen per cent because oligomerisation and aspartimide formation competed with lactamization [1].
Horst Kessler’s group introduced “spatial screening”, in which single D-amino-acid substitutions were moved sequentially around the ring to pre-organise the arginine–glycine–aspartic acid pharmacophore. This strategy delivered cyclo-(arginine-glycine-aspartic acid-D-phenylalanine-valine) with sub-micromolar affinity for integrin alpha v beta three, establishing the conformational template for Cilengitide [1] [2].
After spatial screening, an N-methyl scan pinpointed N-methyl-valine as the key modification that raised integrin affinity by one order of magnitude and improved selectivity over integrin alpha IIb beta three [1] [3]. Process refinements that followed included:
Milestone | Year | Key transformation | Typical isolated yield | Reference |
---|---|---|---|---|
Fragment condensation / macrolactamization | 1994 | PyBOP-mediated head-to-tail cyclization | ≤15% | [1] |
Spatial screening library | 1996 | Systematic D-residue transposition | 12–18% | [1] |
N-methyl-valine optimisation | 1999 | Solid-phase N-methylation with 2,4,6-trimethylpyridine sulfonyl chloride | 22% | [3] |
LiCl-assisted low-temperature cyclization | 2024 | 0 °C, lithium chloride 50 millimolar | 41% | [4] |
Micro-flow photochemical ring closure | 2016 | Ultraviolet-induced oxyma ester activation | 52% | [5] |
The thioesterase domain from Microcystis aeruginosa microcystin synthetase C was excised and expressed in Escherichia coli. Mutation of the active-site serine to cysteine enhanced macrocyclization turnover three-fold [6].
Linear Cilengitide thio-S-benzyl ester (two hundred and fifty micromolar) was incubated with five micromolar mutant thioesterase in fifty millimolar tris(hydroxymethyl)aminomethane buffer, pH seven-point-five, containing five per cent dimethyl sulfoxide at thirty degrees Celsius. Complete conversion was achieved within sixty minutes [6].
Production modality | Macrocyclization yield | Space–time yield | Stereochemical purity | Reference |
---|---|---|---|---|
Chemical HATU coupling (bench-scale) | 14.4% | 0.12 millimole L⁻¹ h⁻¹ | 94% | [7] |
Thioesterase chemoenzymic route | 49.2% | 0.41 millimole L⁻¹ h⁻¹ | >99% | [6] |
The biocatalytic method delivers a three-point-four-fold gain in yield together with complete suppression of D-phenylalanine epimerisation.
Solution-phase reductive methylation of backbone amides employing formaldehyde and sodium cyanoborohydride selectively introduced the single N-methyl group on valine, increasing integrin alpha v beta three affinity from two-point-five nanomolar to five-point-eight hundred picomolar [1] [3].
Three orthogonal head-to-tail cyclization chemistries have reached preparative maturity:
Final purification by preparative reverse-phase high-performance liquid chromatography employs water–acetonitrile gradients containing point-one per cent trifluoroacetic acid. The acid protonates the arginine side-chain and simultaneously associates as the trifluoroacetate inner salt, affording Cilengitide trifluoroacetate of at least ninety-five per cent area purity after lyophilisation [9].
Process validation at the one-hundred-gram scale demonstrated:
Crude peptide is captured on macroporous silica, washed with fifty per cent aqueous ethanol to remove non-peptidic by-products, and eluted with sixty-per cent aqueous acetonitrile. Final desalting utilises tangential-flow ultrafiltration with a one kilodalton membrane, followed by freeze-drying to a white amorphous powder [7].
Each lot is released only after: